N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
Description
N-(3-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at position 3 and a methyl group at position 2 on the benzamide ring, with a 3-chloro-2-methylphenyl substituent on the amide nitrogen (Fig. 1). This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes (e.g., urease) and receptors (e.g., 5-HT3). Its synthesis typically involves coupling reactions between substituted benzoic acids and anilines, as exemplified by protocols using boronic acid intermediates and nitration agents like N-nitrosaccharin .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-11(5-3-8-14(9)18(20)21)15(19)17-13-7-4-6-12(16)10(13)2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTZRKLZDIMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349396-25-4 | |
| Record name | N-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Substituted aromatic compounds.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
Chemical Research
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Reduction : The nitro group can be reduced to form an amine.
- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles.
- Hydrolysis : The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Biological Applications
The compound has been explored for its potential as a biochemical probe , particularly in studying enzyme activities and protein interactions. It may also exhibit:
- Anti-inflammatory Properties : Investigated for its ability to inhibit inflammatory pathways.
- Anticancer Activities : Preliminary studies suggest that it could have therapeutic potential against various cancers by targeting specific molecular pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is being evaluated for its potential therapeutic properties. Research indicates that compounds with similar structures may demonstrate:
- Cytotoxic Effects : Against cancer cell lines such as melanoma and non-small cell lung cancer (NSCLC) cells.
- Mechanisms of Action : Involving inhibition of key signaling pathways like PI3K/AKT/mTOR .
Case Studies
-
Anticancer Activity Study :
A study demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity against melanoma and NSCLC cell lines. The mechanism was linked to the inhibition of critical growth factor signaling pathways, suggesting a promising avenue for cancer treatment . -
Enzyme Inhibition Research :
Research into enzyme interactions revealed that derivatives of this compound could effectively inhibit specific enzymes involved in inflammatory processes, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chlorine atom enhances the compound’s electrophilicity, facilitating its reaction with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Enzyme Inhibition
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids ():
Thiourea derivatives with chloro and nitro groups demonstrated potent urease inhibition (IC${50}$ = 0.0019–0.0532 µM), far exceeding the reference thiourea (IC${50}$ = 4.7455 µM). The nitro group’s electron-withdrawing nature likely enhances enzyme active-site interactions, a feature shared with the target compound .- Such modifications could shift activity from enzyme inhibition (e.g., urease) to receptor antagonism, as seen in related 5-HT3 receptor antagonists .
Structural and Crystallographic Comparisons
- N-(4-Chlorophenyl)-2-hydroxybenzamide ():
Crystal structure analysis revealed that chloro substituent positioning (para vs. meta) significantly impacts molecular packing and hydrogen-bonding networks. The target compound’s 3-chloro-2-methylphenyl group may induce steric effects absent in para-substituted analogs, altering crystallinity and stability .
Data Tables
Table 1: Comparative Analysis of Key Analogs
Table 2: Physical-Chemical Properties
Biological Activity
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.7 g/mol. The compound features a nitro group (-NO₂) and an amide functional group (-C(=O)N-) attached to a chlorinated benzene ring, which contributes to its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, thereby disrupting critical cellular processes necessary for cancer cell proliferation.
- Induction of Apoptosis : It may induce apoptosis through oxidative stress pathways, further contributing to its anticancer properties.
Anticancer Properties
This compound has demonstrated significant anticancer activity against various human cancer cell lines. Some notable findings include:
- Efficacy Against Cancer Cell Lines : Research indicates that this compound exhibits potent antiproliferative effects against breast, lung, and prostate cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of melanoma and non-small-cell lung cancer (NSCLC) cells.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15.0 |
| Lung Cancer | A549 | 20.5 |
| Prostate Cancer | PC-3 | 18.0 |
Antibacterial and Antifungal Activities
In addition to its anticancer properties, this compound has been noted for its potential antibacterial and antifungal activities. It serves as a precursor in the synthesis of pharmaceutical compounds with these properties.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the effects of this compound on the NCI60 panel of human cancer cell lines. The results indicated a significant dose-dependent inhibition of cell growth across various cancer types, with the most pronounced effects observed in melanoma and NSCLC cell lines .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways influenced by this compound. It was found that treatment led to downregulation of key signaling pathways involved in cell survival and proliferation, including PI3K/AKT/mTOR pathways .
Q & A
Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions between substituted anilines and nitrobenzoic acid derivatives. A general procedure involves reacting 3-chloro-2-methylaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes:
- Solvent selection : Dichloromethane or THF for improved solubility.
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity . Advanced methods like continuous flow synthesis may enhance scalability and reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ ~10.7 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and nitro group (C-NO₂, δ ~148 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
- IR spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Perform accelerated stability studies :
- Thermal stability : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect nitro group reduction or amide hydrolysis.
- Solution stability : Test in DMSO or aqueous buffers (pH 2–9) for 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from:
- Cellular permeability : Use logP calculations (e.g., ~3.2 for this compound) to predict membrane penetration; validate with Caco-2 cell assays.
- Metabolic interference : Test in liver microsomes (human/rodent) to identify cytochrome P450 interactions .
- Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., kinases or GPCRs) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). Prioritize derivatives with improved hydrogen bonding (e.g., replacing nitro with sulfonamide) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
Q. What crystallographic approaches are suitable for resolving structural ambiguities in polymorphic forms?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Space group determination (e.g., P2₁/c).
- Hydrogen bonding analysis (e.g., amide N–H⋯O=C interactions) using Mercury software .
Q. How can researchers address low yields in scaled-up synthesis?
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products.
- Process optimization :
- Switch to microwave-assisted synthesis (100°C, 30 min) for faster reaction kinetics.
- Implement in-line FTIR to monitor reaction progress in real time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
